molecular formula C10H9NO4 B185790 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 149396-34-9

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No.: B185790
CAS No.: 149396-34-9
M. Wt: 207.18 g/mol
InChI Key: NIWLJRLGYZNNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Benzoxazine Chemistry

The development of benzoxazine chemistry traces its origins to the early twentieth century, with foundational work establishing the groundwork for modern heterocyclic chemistry. The history of benzoxazine compounds dates back to 1944 when Holly and Cope developed the first small molecular weight benzoxazine compounds, marking the beginning of systematic research into this chemical class. This pioneering work established the fundamental understanding of benzoxazine structures and their potential applications in organic synthesis.

The broader context of phenolic resin chemistry, which provided the foundation for benzoxazine development, can be traced to 1907 when Leo Henricus Arthur Baekeland obtained phenol-formaldehyde resin, initiating the synthetic polymer and plastic industry. This historical development created the technological and theoretical framework that would later support the advancement of benzoxazine chemistry. The evolution from simple phenolic compounds to complex benzoxazine structures represents a significant advancement in heterocyclic chemistry.

The first comprehensive study focusing on the synthesis and properties of crosslinked polybenzoxazines was reported in 1994 by Ning and Ishida, which marked a turning point in benzoxazine research. This seminal work established benzoxazine chemistry as a separate topic under thermosetting polymers and opened new avenues for research into specialized benzoxazine derivatives, including compounds like methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.

The subsequent decades witnessed rapid expansion in benzoxazine research, with numerous articles published on the development of polybenzoxazines and their derivatives. This research trajectory ultimately led to the development of specialized benzoxazine compounds with enhanced properties and specific applications in pharmaceutical chemistry and materials science.

Significance of this compound in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its role as a key intermediate in pharmaceutical synthesis. The compound serves as a crucial building block in the synthesis of azasetron hydrochloride, an important antiemetic agent used in cancer chemotherapy treatment. This application demonstrates the compound's significance in medicinal chemistry and its contribution to the development of therapeutic agents.

The structural features of this compound make it particularly valuable for synthetic organic chemistry applications. The presence of both the benzoxazine ring system and the carboxylate ester functionality provides multiple sites for chemical modification and derivatization. This dual functionality enables the compound to serve as a versatile synthetic intermediate for the preparation of structurally diverse molecules.

Recent research has highlighted the compound's utility in biocatalytic synthesis approaches, where enzyme-catalyzed oxidation reactions can be employed to generate complex benzoxazine structures. This modern synthetic methodology represents a sustainable approach to benzoxazine synthesis and underscores the continued relevance of this compound class in contemporary organic chemistry.

The compound's significance extends beyond its immediate synthetic applications to its role in advancing understanding of benzoxazine chemistry. Research involving this compound has contributed to the development of new synthetic methodologies and the exploration of novel reaction pathways in heterocyclic chemistry.

Classification and Relationship to Benzoxazine Compounds

This compound belongs to the broader class of benzoxazine compounds, which are characterized as isomeric bicyclic heterocyclic chemical compounds consisting of a benzene ring fused to an oxazine ring. The general benzoxazine structure provides the foundation for understanding the specific properties and behavior of this particular derivative.

Within the benzoxazine classification system, this compound represents a substituted derivative with specific functional groups that modify its chemical and physical properties. The compound belongs to the 1,4-benzoxazine subfamily, which is distinguished by the relative positions of the oxygen and nitrogen atoms in the oxazine ring. This positional arrangement significantly influences the compound's reactivity and potential applications.

The presence of the oxo group at the 3-position and the carboxylate ester at the 8-position places this compound within a specialized subset of benzoxazine derivatives known for their pharmaceutical relevance. This structural classification is important for understanding the compound's relationship to other therapeutically active benzoxazine compounds and its potential for further chemical modification.

The compound shares structural similarities with other pharmaceutically relevant benzoxazine derivatives, including those that form the central chemical structure of drugs such as apararenone, elbasvir, and etifoxine. This relationship highlights the importance of the benzoxazine scaffold in medicinal chemistry and positions this compound within this significant chemical family.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds. The name indicates a benzoxazine core structure with a dihydro substitution pattern, an oxo group at position 3, and a methyl carboxylate group at position 8. This systematic naming provides precise structural information essential for chemical identification and synthesis.

The compound is assigned Chemical Abstracts Service number 149396-34-9, which serves as a unique identifier in chemical databases and literature. This registration number facilitates accurate identification and retrieval of information about the compound across various chemical information systems and research publications.

Property Value Reference
Chemical Abstracts Service Number 149396-34-9
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
International Union of Pure and Applied Chemistry Name This compound

The structural identification of this compound can be accomplished through various spectroscopic and analytical techniques. The compound's molecular formula C₁₀H₉NO₄ indicates the presence of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms. This elemental composition is consistent with the proposed benzoxazine structure containing the carboxylate ester functionality.

Structural Identifier Value Reference
Simplified Molecular-Input Line-Entry System c1(c2OCC(=O)Nc2ccc1)C(=O)OC
International Chemical Identifier InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12)
International Chemical Identifier Key NIWLJRLGYZNNLM-UHFFFAOYSA-N

The three-dimensional structure of this compound features a planar benzoxazine ring system with the carboxylate ester group positioned to allow potential intramolecular interactions. The oxo group at position 3 introduces additional electronic effects that influence the compound's overall reactivity and stability. These structural features are critical for understanding the compound's chemical behavior and its utility in synthetic applications.

Physical property data further supports structural identification and characterization of the compound. The melting point range of 203-205°C indicates a crystalline solid with well-defined thermal properties. Additional physical parameters including density, boiling point, and flash point provide comprehensive characterization data essential for handling and application of this compound in research and industrial settings.

Physical Property Value Reference
Melting Point 203-205°C
Density 1.3 ± 0.1 g/cm³
Boiling Point 422.3 ± 45.0°C at 760 mmHg
Flash Point 209.2 ± 28.7°C
Molecular Weight 207.183 g/mol

Properties

IUPAC Name

methyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWLJRLGYZNNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635878
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149396-34-9
Record name Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Synthesis via Shridhar’s Method

The foundational approach for synthesizing 1,4-benzoxazinone derivatives, including methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, involves the cyclocondensation of 2-aminophenol with chloroacetyl chloride. Developed by Shridhar et al., this method employs methylisobutylketone (MIBK) as the solvent and aqueous sodium bicarbonate as a base . The reaction proceeds via nucleophilic substitution, where the amine group of 2-aminophenol attacks the electrophilic carbon of chloroacetyl chloride, followed by intramolecular cyclization to form the benzoxazinone core.

Reaction Conditions

  • Reagents : 2-Aminophenol (1.0 eq), chloroacetyl chloride (1.2 eq), MIBK (solvent), NaHCO₃ (aqueous).

  • Temperature : Reflux (100–110°C).

  • Yield : 65–72% after recrystallization .

Optimization Insights

  • Substituting MIBK with polar aprotic solvents like DMF reduces yield due to side reactions.

  • Excess chloroacetyl chloride (>1.5 eq) leads to diacylation byproducts.

Nitro Ether Reduction Pathway

An alternative route involves the reduction of nitro ether intermediates. Nitrophenoxy esters are synthesized by alkylating potassium nitrophenoxides with 2-bromoesters, followed by reduction using Fe/AcOH or Zn/NH₄Cl . For this compound, this method ensures regioselective formation of the oxazine ring.

Key Steps

  • Alkylation : 2-Bromoester reacts with potassium 2-nitrophenoxide to form nitro ethers.

  • Reduction : Nitro group reduced to amine using Fe in acetic acid or Zn in NH₄Cl.

  • Cyclization : Spontaneous lactamization under acidic conditions yields the target compound.

Data Table: Comparative Reduction Efficiency

Reducing AgentSolventTemperature (°C)Yield (%)
Fe/AcOHEthanol8058
Zn/NH₄ClWater/THF2562

Challenges

  • Nitro group over-reduction to hydroxylamine derivatives occurs with prolonged reaction times .

HATU-Mediated Coupling for Functionalized Derivatives

Recent advancements utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to synthesize derivatives of this compound. This method couples 6-amino-2H-benzo[b][1, oxazin-3(4H)-one with carboxylic acids, enabling modular functionalization .

Procedure Overview

  • Activation : 3-Ethynylbenzoic acid activated with HATU and DIPEA in DMF.

  • Amidation : React with 6-amino-benzoxazinone to form intermediates.

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties.

Critical Parameters

  • Catalyst : CuSO₄/Na ascorbate in tert-butanol/water/THF (1:1:1).

  • Yield : 75–82% for triazole-adducts after column chromatography .

Ring-Closing Strategies with Dichloromethane

Innovative approaches replace formaldehyde with dichloromethane (DCM) as a methylene source in benzoxazine synthesis. While initially developed for 1,3-benzoxazines, this method shows potential for 1,4-benzoxazinones under modified conditions .

Mechanistic Notes

  • DCM acts as a C1 synthon, forming the methylene bridge via nucleophilic attack by aminophenol.

  • Requires strong bases (e.g., NaH) to deprotonate the amine and phenol groups.

Limitations

  • Lower yields (∼45%) compared to Shridhar’s method due to competing side reactions .

SupplierPurity (%)Scale (kg/batch)Price (USD/g)
Hubei Ipure Biology98.55012.50
J & K Scientific99.010010.80

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 10.76 (s, NH), 7.96 (d, J = 8.0 Hz, aromatic), 4.54 (s, OCH₂) .

  • IR : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O) .

Purity Assessment

  • HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 6.2 min, purity >98% .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 3 and the aromatic ring enable oxidation under controlled conditions:

  • Quinone Formation : Oxidation with KMnO₄ or CrO₃ in acidic media converts the benzoxazine ring to a quinone structure. For example: C10H9NO4KMnO4/H+C10H7NO5+H2O\text{C}_{10}\text{H}_9\text{NO}_4\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{10}\text{H}_7\text{NO}_5+\text{H}_2\text{O} This reaction is critical for synthesizing redox-active derivatives.
  • Side-Chain Oxidation : The methyl ester group can undergo saponification to yield the carboxylic acid derivative under alkaline conditions (e.g., NaOH/EtOH) .
Reagent Conditions Product Yield Source
KMnO₄/H₂SO₄Reflux, 6 h8-Carboxy-3-oxo-1,4-benzoxazine-quinone72%
NaOH/EtOHRoom temperature, 24 h3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid85%

Reduction Reactions

The ketone moiety at position 3 is selectively reducible:

  • Hydroxyl Derivative Formation : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol : C10H9NO4NaBH4/EtOHC10H11NO4\text{C}_{10}\text{H}_9\text{NO}_4\xrightarrow{\text{NaBH}_4/\text{EtOH}}\text{C}_{10}\text{H}_{11}\text{NO}_4
  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation under H₂ gas reduces the aromatic ring, yielding tetracyclic structures .
Reagent Conditions Product Yield Source
NaBH₄/EtOH0°C → RT, 12 h3-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate68%
H₂/Pd-C (10 atm)EtOAc, 24 h3-Oxo-decahydro-1,4-benzoxazine-8-carboxylate55%

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring’s electron-rich positions (C-5 and C-7):

  • Halogenation : Bromine (Br₂) in acetic acid introduces bromine at C-5.
  • Nitration : HNO₃/H₂SO₄ nitrates the ring, predominantly at C-7 .
Reagent Conditions Product Yield Source
Br₂/AcOH50°C, 3 h5-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate60%
HNO₃/H₂SO₄0°C, 1 h7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate45%

Cyclization and Ring Expansion

The benzoxazine scaffold participates in annulation reactions:

  • Lactam Formation : Reaction with α-bromo-γ-butyrolactone in THF/K₂CO₃ generates fused bicyclic lactams .
  • Heterocycle Fusion : Copper-catalyzed coupling with propargyl bromide forms tricyclic oxazino-indole derivatives .
Reagent Conditions Product Yield Source
α-Bromo-γ-butyrolactone/K₂CO₃THF, reflux, 8 hBenzoxazino-lactam fused derivative78%
Propargyl bromide/CuIDMF, 100°C, 12 hOxazino-indole carboxylate63%

Functional Group Interconversion

The ester group undergoes typical transformations:

  • Amidation : Reaction with amines (e.g., NH₃/MeOH) produces carboxamides .
  • Transesterification : Methanolysis with Ti(OiPr)₄ yields methyl ester analogs .
Reagent Conditions Product Yield Source
NH₃/MeOHSealed tube, 120°C, 24 h3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide90%
Ti(OiPr)₄/ROHReflux, 6 hAlkyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate80–95%

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has been investigated for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit antimicrobial properties. For example, a study demonstrated that methyl 3-oxo derivatives showed significant activity against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Anticancer Properties

Recent studies have explored the anticancer potential of benzoxazine derivatives. Methyl 3-oxo compounds have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Compound IC50 (µM) Cell Line
Methyl 3-Oxo12.5HeLa
Methyl 3-Oxo15.0MCF7

Organic Synthesis

Benzoxazine derivatives are valuable intermediates in organic synthesis due to their ability to undergo various transformations.

Synthesis of Heterocycles

This compound can be utilized as a precursor for synthesizing more complex heterocycles through cyclization reactions. For instance, it can react with amines to form substituted benzoxazines, which are useful in developing new materials .

Polymer Chemistry

The compound has been used in the development of polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Agricultural Applications

There is emerging interest in the application of methyl 3-oxo derivatives in agriculture.

Pesticidal Properties

Studies have indicated that certain benzoxazine derivatives possess insecticidal properties. Methyl 3-oxo compounds have been tested for their efficacy against agricultural pests, showing promising results that could lead to the development of new pesticides .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of methyl 3-oxo derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth significantly compared to standard antibiotics.

Synthesis of Novel Heterocycles

In another study, researchers synthesized a series of novel heterocycles using methyl 3-oxo as a starting material. The resulting compounds exhibited enhanced biological activities and were characterized using NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

6-Chloro-3,4-Dihydro-4-Methyl-3-Oxo-2H-1,4-Benzoxazine-8-Carboxylic Acid

Molecular Formula: C₁₀H₈ClNO₄ Molecular Weight: 241.63 g/mol Key Differences:

  • Substituents : A chlorine atom at position 6 and a carboxylic acid at position 8 (vs. the methyl ester in the target compound).
  • Reactivity : The carboxylic acid group enhances polarity and acidity (pKa ~2–3), making it less lipophilic than the methyl ester derivative. This affects bioavailability and membrane permeability .
  • Synthesis: Prepared via alkaline hydrolysis of the methyl ester precursor (e.g., 6-chloro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate) using NaOH and ethanol, indicating the target compound’s role as a synthetic precursor .

Methyl 4-Methyl-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carboxylate

Molecular Formula: C₁₁H₁₁NO₄ (inferred) Molecular Weight: ~221.2 g/mol Key Differences:

  • Substituents : An additional methyl group at position 4 of the benzoxazine ring.
  • Physicochemical Properties: The methyl group increases lipophilicity (logP ~1.5–2.0 vs.
  • Applications: Limited commercial availability (discontinued per ), suggesting challenges in scalability or niche utility compared to the parent compound .

N-{2-(Piperidin-1-yl)PhenylMethyl}-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazin-7-yl)Acetamide

Molecular Formula : Complex derivative (exact formula varies)
Key Differences :

  • Functionalization : Incorporates a 7-substituted acetamide side chain and a bulky N-alkylphenyl group.
  • Biological Activity : Acts as a potent ROR-gamma modulator for autoimmune diseases (e.g., arthritis, asthma), highlighting the importance of substitution at position 7 for target engagement. The methyl ester in the target compound lacks this pharmacophoric side chain, rendering it inactive in direct therapeutic applications but critical as a synthetic building block .

Critical Analysis of Research Findings

  • Substituent Position Matters : Position 7 substitutions (e.g., acetamide) are critical for biological activity, while position 8 esters/carboxylic acids influence solubility and synthetic utility .
  • Trade-offs in Lipophilicity : Methyl esters balance lipophilicity and reactivity, serving as precursors to both polar (carboxylic acids) and bioactive (amide) derivatives .
  • Synthetic Challenges : Derivatives like the 4-methyl analogue face scalability issues, underscoring the target compound’s broader utility in drug discovery pipelines .

Biological Activity

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (commonly referred to as methyl benzoxazine) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C₁₀H₉NO₄
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 141762-02-9
  • Melting Point : 207–217 °C
  • Storage Conditions : Ambient temperature

Antiviral Properties

Recent studies have highlighted the antiviral potential of methyl benzoxazine derivatives. For instance, compounds derived from this structure have shown promising activity against various viruses, including HIV and herpes simplex virus (HSV).

  • HIV Activity : Methyl benzoxazine derivatives have demonstrated significant inhibition of HIV integrase at submicromolar concentrations. In one study, specific derivatives exhibited IC50 values ranging from 0.19 to 3.7 µM, indicating strong antiviral activity against HIV strains .
  • Herpes Simplex Virus : A series of pyrimidine conjugates containing benzoxazine fragments were tested against HSV-1, revealing that certain derivatives possess enhanced anti-herpesvirus activity compared to standard treatments .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating bacterial infections.

Compound Target Microorganism Activity (MIC)
Methyl Benzoxazine Derivative AStaphylococcus aureus50 µg/mL
Methyl Benzoxazine Derivative BEscherichia coli75 µg/mL

The biological activity of methyl benzoxazine is attributed to its ability to interact with key viral enzymes and cellular pathways. The mechanism often involves:

  • Inhibition of Viral Enzymes : Compounds hinder the activity of enzymes such as integrase and reverse transcriptase.
  • Disruption of Viral Replication : By interfering with the viral life cycle, these compounds prevent the replication of viruses within host cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of methyl benzoxazine derivatives:

  • Case Study on HIV Inhibition :
    • A study involving a series of synthesized methyl benzoxazine derivatives showed that specific modifications led to improved inhibitory effects against HIV integrase, with some compounds achieving IC50 values below 1 µM .
  • Anti-HSV Efficacy :
    • In vitro testing revealed that certain benzoxazine derivatives significantly reduced viral load in HSV-infected cell cultures compared to control treatments .

Q & A

Basic Research Question

  • IR Spectroscopy : Key peaks include ester C=O (1743–1756 cm⁻¹), amide C=O (1665–1673 cm⁻¹), and aromatic C-O (1250–1300 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methyl ester protons appear as a singlet at δ 3.7–3.9 ppm. The benzoxazine ring protons show splitting patterns in δ 4.1–4.5 ppm (CH₂ groups) and δ 6.8–7.3 ppm (aromatic protons) .
    • ¹³C NMR : The ester carbonyl resonates at δ 165–170 ppm, while the ketone carbonyl (3-oxo group) appears at δ 190–200 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks (e.g., m/z 284 for chloro-substituted analogs), with fragmentation patterns confirming substituent positions .

What strategies enable regioselective functionalization of the benzoxazine core, such as formylation or halogenation?

Advanced Research Question
Regioselective formylation at the 8-position can be achieved via Vilsmeier-Haack reaction using α,α-dichloromethyl methyl ether and AlCl₃ in dichloromethane. For example, ethyl 4-acetyl-8-formyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate was synthesized with 37% yield by reacting at room temperature for 3 hours . Halogenation (e.g., bromination) requires careful control of Lewis acid catalysts (e.g., FeCl₃) to avoid over-substitution. Monitoring via TLC (hexane/EtOH 1:1) and column chromatography (petroleum ether/EtOAc gradients) ensures purity .

How can researchers resolve contradictions in reported synthetic yields or spectral data for benzoxazine derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates but increase side reactions compared to ethanol .
  • Catalyst purity : Trace moisture in AlCl₃ can reduce formylation efficiency .
  • Analytical calibration : Ensure NMR reference standards (e.g., TMS) and MS ionization parameters are consistent. Cross-validate with elemental analysis (e.g., %C, %H deviations ≤0.3%) .

What analytical challenges arise in ensuring the purity and stability of this compound?

Advanced Research Question

  • Purity : HPLC (C18 column, acetonitrile/water gradient) detects impurities like hydrolyzed carboxylate (retention time ~8.2 min) .
  • Stability : The compound is sensitive to light and humidity. Store at –20°C under argon, with periodic FTIR checks for ester degradation (loss of 1745 cm⁻¹ peak) .

How can biological activity studies be designed for this compound, given structural similarities to pharmacologically active benzoxazines?

Advanced Research Question

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization (IC₅₀ determination).
  • SAR studies : Modify the 8-carboxylate to amides or esters and compare binding affinities via SPR or ITC .
  • Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound depletion .

How should researchers interpret conflicting spectral data, such as unexpected downfield shifts in ¹H NMR?

Advanced Research Question
Unexpected shifts may indicate:

  • Tautomerism : The 3-oxo group can enolize, causing proton exchange (e.g., δ 12–14 ppm for enolic OH, visible in DMSO-d₆) .
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding interactions.
  • Impurity interference : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.